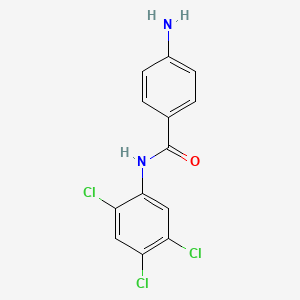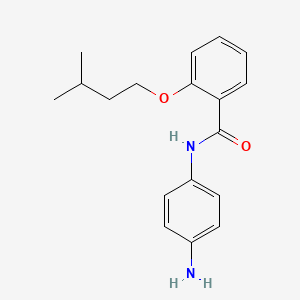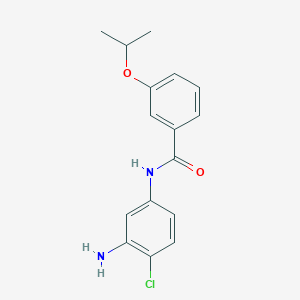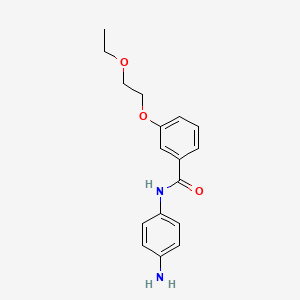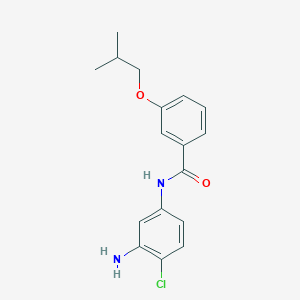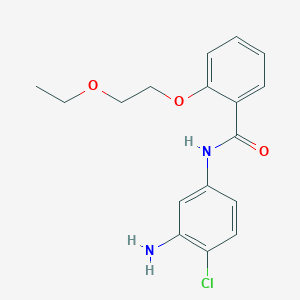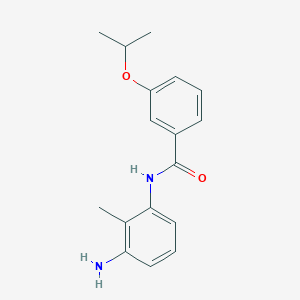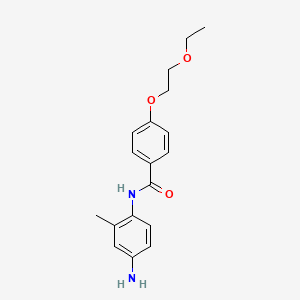![molecular formula C14H14N4O B1385214 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one CAS No. 956576-88-8](/img/structure/B1385214.png)
5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Übersicht
Beschreibung
The compound “5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one” is a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative . It has been studied for its potential antitubercular properties and as a DPP-4 inhibitor .
Synthesis Analysis
The core scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, has three plausible tautomeric structures . The compound was generated under normal reaction conditions . The removal of the methyl group at position R led to several analogues .Molecular Structure Analysis
The core scaffold, pyrazolo[1,5-a]pyrimidin-7(4H)-one, has three plausible tautomeric structures . The structure was verified to have the structure shown as C=O bond length observed in aldehydes and ketones .Chemical Reactions Analysis
The compound was found to be catabolized by various forms of Rv1751 . The degree to which it was catabolized matches the level of resistance that these polymorphisms impart to cells .Physical and Chemical Properties Analysis
The compound has a molecular weight of 151.1261 . It has a C=O bond length observed in aldehydes and ketones .Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Properties
Research has demonstrated the potential of pyrazolo[1,5-a]pyrimidines in the field of anti-inflammatory drugs. For instance, certain pyrazolo[1,5-a]pyrimidines synthesized were found to possess anti-inflammatory properties and notably, they were devoid of ulcerogenic activity, suggesting a safer profile for gastrointestinal health (Auzzi et al., 1983).
Anticancer Activity
Another study synthesized a specific compound closely related to 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one, which exhibited moderate anticancer activity (Lu Jiu-fu et al., 2015).
Antimicrobial Properties
Research has also explored the antimicrobial potential of pyrazolo[1,5-a]pyrimidines. A series of compounds including this compound were synthesized and tested for antimicrobial activity. Some of these compounds showed promising results against Gram-positive bacteria and pathogenic fungi (Aggarwal et al., 2014).
Potential in Treating Neurodegenerative Disorders
Further, a study on pyrazolo[1,5-a]pyrimidines revealed their potential as inhibitors of monoamine oxidase B, which is a significant target in the treatment of neurodegenerative disorders (Jismy et al., 2021).
Use in Synthesizing Fluorophores
Additionally, pyrazolo[1,5-a]pyrimidines have been used in synthesizing functional fluorophores. These fluorophores can be used as probes in biological and environmental applications due to their significant fluorescence intensity and large Stokes shift (Castillo et al., 2018).
Wirkmechanismus
Target of Action
The primary target of 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment .
Mode of Action
The compound interacts with CDK2, inhibiting its activity . This interaction results in the inhibition of cell proliferation, making it a potential therapeutic agent for cancer treatment .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase . This disruption in the cell cycle can lead to the death of rapidly dividing cells, such as cancer cells .
Result of Action
The result of the compound’s action is significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines .
Biochemische Analyse
Biochemical Properties
5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One of the key enzymes it interacts with is aminopyrimidine aminohydrolase, which catalyzes the hydrolysis of aminopyrimidine compounds . This interaction is crucial for the compound’s metabolic processing and its subsequent biological effects. Additionally, 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one may interact with other biomolecules, such as nucleic acids and cellular receptors, modulating their activity and contributing to its overall biochemical profile.
Cellular Effects
The effects of 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression . By inhibiting CDKs, 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one can induce cell cycle arrest and apoptosis in cancer cells, thereby exhibiting potential anticancer properties. Furthermore, this compound may affect the expression of genes involved in inflammatory responses, thereby exerting anti-inflammatory effects.
Molecular Mechanism
The molecular mechanism of action of 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one involves several key interactions at the molecular level. This compound binds to specific biomolecules, such as enzymes and receptors, altering their activity and function. For example, it can inhibit the activity of aminopyrimidine aminohydrolase by binding to its active site, thereby preventing the hydrolysis of aminopyrimidine compounds . Additionally, 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one can vary over time. This compound exhibits stability under certain conditions, but it may undergo degradation under others. Studies have shown that its stability is influenced by factors such as pH, temperature, and the presence of other chemicals . Over time, the degradation of 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one can lead to the formation of metabolites that may have different biological activities. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential effects on cellular function, including changes in cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one in animal models are dose-dependent. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Studies have identified threshold doses at which the compound’s beneficial effects are maximized while minimizing its toxic effects. These findings are crucial for determining the appropriate dosage for potential therapeutic applications.
Metabolic Pathways
5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one is involved in several metabolic pathways. It is metabolized by enzymes such as aminopyrimidine aminohydrolase, which catalyzes its hydrolysis . This compound may also interact with other enzymes and cofactors involved in pyrimidine metabolism, influencing metabolic flux and metabolite levels . The metabolic pathways of 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one are essential for understanding its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one within cells and tissues are mediated by specific transporters and binding proteins . This compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments. Its localization and accumulation within cells can influence its biological activity and therapeutic potential. Understanding the transport and distribution of this compound is crucial for optimizing its delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles . This compound may localize to the cytoplasm, nucleus, or other subcellular structures, where it can exert its biological effects. The subcellular localization of 5-(Aminomethyl)-2-methyl-3-phenylpyrazolo-[1,5-a]pyrimidin-7(4H)-one is essential for understanding its mechanism of action and potential therapeutic applications.
Eigenschaften
IUPAC Name |
5-(aminomethyl)-2-methyl-3-phenyl-1H-pyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-9-13(10-5-3-2-4-6-10)14-16-11(8-15)7-12(19)18(14)17-9/h2-7,17H,8,15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMSLCPLYKXQFQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=CC(=O)N2N1)CN)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-Amino-2-fluorophenyl)-2-[4-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385131.png)
![N-(5-Amino-2-fluorophenyl)-2-[2-(tert-butyl)-phenoxy]acetamide](/img/structure/B1385132.png)
